molecular formula C23H21ClN4O2 B11565366 N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2,4-dimethylbenzamide

N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2,4-dimethylbenzamide

Cat. No.: B11565366
M. Wt: 420.9 g/mol
InChI Key: FWCFXSSWXOAURZ-UHFFFAOYSA-N
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Description

N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethylbenzamide is an organic compound with a complex structure It is characterized by the presence of a benzotriazole ring, a chlorinated methoxyphenyl group, and a dimethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethylbenzamide typically involves multiple steps. One common approach is the reaction of 3-chloro-4-methoxyaniline with 2,4-dimethylbenzoyl chloride in the presence of a base to form the corresponding amide. This intermediate is then subjected to cyclization with sodium azide to form the benzotriazole ring. The final product is obtained after purification and characterization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amine derivative .

Scientific Research Applications

N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethylbenzamide involves its interaction with specific molecular targets. The benzotriazole ring can bind to metal ions, inhibiting their catalytic activity. Additionally, the compound can interact with proteins, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-methoxyphenylpropanamide
  • N-(3-chloro-4-methoxyphenyl)-4-hydroxybenzamide
  • 3-chloro-2-methylaniline

Uniqueness

N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethylbenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C23H21ClN4O2

Molecular Weight

420.9 g/mol

IUPAC Name

N-[2-(3-chloro-4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-2,4-dimethylbenzamide

InChI

InChI=1S/C23H21ClN4O2/c1-13-5-7-17(14(2)9-13)23(29)25-19-12-21-20(10-15(19)3)26-28(27-21)16-6-8-22(30-4)18(24)11-16/h5-12H,1-4H3,(H,25,29)

InChI Key

FWCFXSSWXOAURZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC(=C(C=C4)OC)Cl)C

Origin of Product

United States

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